N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide
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Overview
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a pyridine sulfonamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
The exact mode of action of This compound It is known that trifluoromethyl groups can enhance the potency of drugs by lowering the pka of certain functional groups, thereby facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been shown to modulate the serotonergic system, particularly the 5-ht 1a and 5-ht 3 receptors .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been shown to exhibit antidepressant-like effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3-(trifluoromethyl)phenol with but-2-yn-1-yl bromide to form 4-(3-(trifluoromethyl)phenoxy)but-2-yne. This intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-2-sulfonamide
- N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-4-sulfonamide
Uniqueness
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide is unique due to the specific positioning of the trifluoromethyl group and the but-2-yn-1-yl linker, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S/c17-16(18,19)13-5-3-6-14(11-13)24-10-2-1-9-21-25(22,23)15-7-4-8-20-12-15/h3-8,11-12,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTZWIVANFJJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNS(=O)(=O)C2=CN=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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